molecular formula C24H21ClN4O4S B2713593 3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 450339-95-4

3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2713593
CAS RN: 450339-95-4
M. Wt: 496.97
InChI Key: UXUSJFIDAOMZCP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H21ClN4O4S and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Studies have shown the synthesis and structural characterization of various pyrazole derivatives, highlighting the potential for these compounds in developing new materials or biological agents. For example, the synthesis and crystal structure analysis of different pyrazolo[3,4-b]pyridines and pyrazolopyrimidines derivatives have been detailed, indicating their utility in exploring new chemical entities with potential applications in medicinal chemistry and materials science (Quiroga et al., 1999), (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, suggesting that compounds with similar structural features could be explored for therapeutic applications. The development of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez et al., 2016).

Molecular Interaction Studies

The interaction of pyrazole derivatives with biological targets, such as cannabinoid receptors, has been examined to understand their potential as therapeutic agents. These studies involve detailed molecular modeling and conformational analysis to elucidate the binding mechanisms and activity profiles of these compounds, which can be crucial for drug design and discovery processes (Shim et al., 2002).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-13-8-9-20(14(2)10-13)29-23(17-11-34(31,32)12-19(17)27-29)26-24(30)21-15(3)33-28-22(21)16-6-4-5-7-18(16)25/h4-10H,11-12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSJFIDAOMZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

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